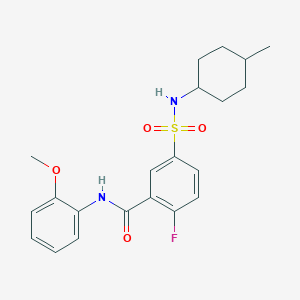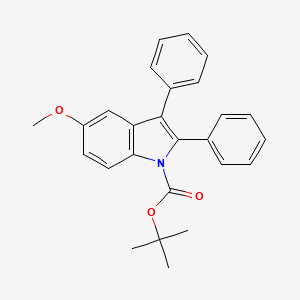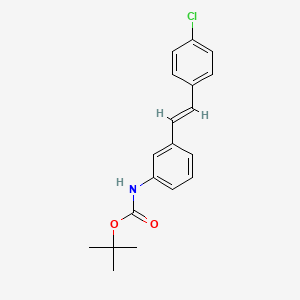
tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a chlorostyryl moiety, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate chlorostyryl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which then undergoes a Curtius rearrangement to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, cesium carbonate (Cs2CO3), palladium catalysts
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or ureas
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate is used as a protecting group for amines, allowing for selective reactions without interference from the amine functionality .
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of polymers and other materials due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein . The chlorostyryl moiety may also participate in π-π interactions with aromatic residues, enhancing binding affinity .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Uniqueness: tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate is unique due to the presence of the chlorostyryl moiety, which imparts distinct reactivity and binding properties compared to other tert-butyl carbamates . This makes it particularly valuable in applications requiring selective interactions with specific molecular targets.
Propiedades
Fórmula molecular |
C19H20ClNO2 |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-6-4-5-15(13-17)8-7-14-9-11-16(20)12-10-14/h4-13H,1-3H3,(H,21,22)/b8-7+ |
Clave InChI |
ARXWCPGNWSPDTM-BQYQJAHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)
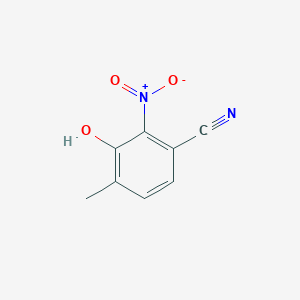
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)
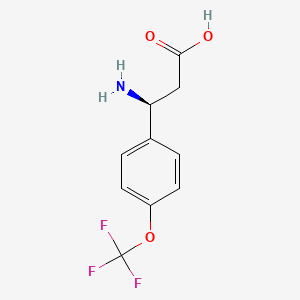
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
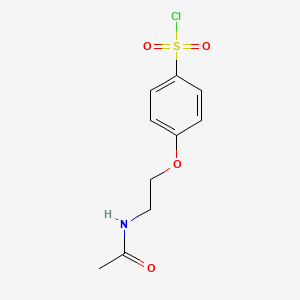
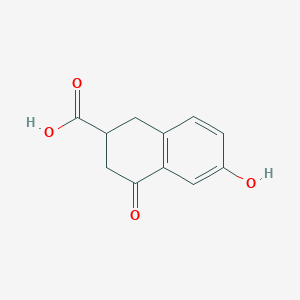
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)


